Droserone

Vue d'ensemble

Description

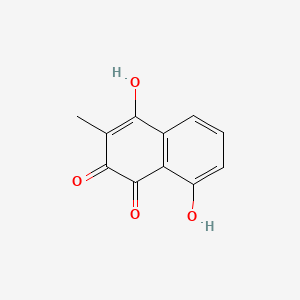

Droserone, also known as 2,5-dihydroxy-3-methyl-1,4-naphthoquinone, is a naturally occurring naphthoquinone derivative. It is primarily found in the pitcher fluid of the carnivorous plant Nepenthes khasiana. This compound is known for its antifungal properties and plays a crucial role in the plant’s defense mechanism against microbial pathogens .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Droserone can be synthesized from plumbagin, another naturally occurring naphthoquinone. The synthetic route involves the bromination of plumbagin at the C-3 position, followed by a nucleophilic substitution with a hydroxy group to obtain this compound .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis from plumbagin suggests that it can be produced through chemical modification of naturally sourced plumbagin. This method involves standard organic synthesis techniques, including bromination and nucleophilic substitution .

Analyse Des Réactions Chimiques

Types of Reactions: Droserone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .

Applications De Recherche Scientifique

Droserone has several scientific research applications, including:

Chemistry: It is used as a precursor for synthesizing other naphthoquinone derivatives.

Biology: this compound’s antifungal properties make it a valuable compound for studying plant defense mechanisms.

Medicine: Research has shown that this compound has potential antimicrobial and anticancer properties, making it a candidate for drug development.

Industry: this compound and its derivatives are used in the development of natural dyes and pigments .

Mécanisme D'action

Droserone exerts its effects through several mechanisms:

Antifungal Activity: It disrupts the cell membrane integrity of fungal pathogens, leading to cell death.

Antimicrobial Activity: this compound generates reactive oxygen species (ROS) that cause oxidative stress in microbial cells.

Anticancer Activity: It inhibits topoisomerase I and II, enzymes crucial for DNA replication, thereby preventing cancer cell proliferation

Comparaison Avec Des Composés Similaires

Plumbagin: Another naphthoquinone with similar antifungal and anticancer properties.

Juglone: A naphthoquinone found in walnut trees with antimicrobial and allelopathic properties.

Lawsone: Found in henna, used as a natural dye with antimicrobial properties

Uniqueness: Droserone is unique due to its specific occurrence in the pitcher fluid of Nepenthes khasiana and its role in the plant’s defense mechanism. Its combination of antifungal, antimicrobial, and anticancer properties makes it a versatile compound for various scientific research applications .

Activité Biologique

Droserone is a naturally occurring naphthoquinone found in various species of the genus Drosera, particularly in Drosera whittakeri. This compound has garnered attention for its potential biological activities, particularly its antiviral properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against viral infections, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its naphthoquinone structure, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest for pharmaceutical research.

Research indicates that this compound exhibits significant antiviral activity, particularly against the measles virus (MV). A study conducted by Lieberherr et al. demonstrated that this compound inhibits MV infection in vitro. The compound significantly reduced viral infectivity when added during the virus entry phase, suggesting that it interferes with the virus's ability to enter host cells. However, adding this compound before or after viral uptake did not yield similar inhibitory effects .

Efficacy and Selectivity

The study quantified the effectiveness of this compound using plaque assays, revealing an IC50 (half-maximal inhibitory concentration) of approximately 2 µM, with a cytotoxicity CC50 (50% cytotoxic concentration) around 60 µM. This yields a selectivity index (SI) of approximately 30, indicating a favorable therapeutic window for this compound as an antiviral agent .

Comparative Analysis with Other Compounds

This compound was compared with other naphthoquinones such as plumbagin and AS-48. While plumbagin also showed antiviral properties, this compound was noted for having the highest activity against MV. The comparative analysis revealed the following:

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 2 | 60 | 30 |

| Plumbagin | 1.5 | Not specified | Not specified |

| AS-48 | Similar to this compound | Not specified | Not specified |

These findings underscore this compound's potential as a lead compound for developing novel antiviral therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound beyond its antiviral properties:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, although detailed mechanisms remain to be fully elucidated.

- Antimicrobial Properties : this compound has shown some promise in inhibiting bacterial growth in laboratory settings, indicating potential applications in treating infections.

- Pharmacological Applications : The compound's unique properties make it a candidate for further research in pharmacology, particularly in developing natural product-based therapeutics.

Propriétés

IUPAC Name |

4,8-dihydroxy-3-methylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-5-9(13)6-3-2-4-7(12)8(6)11(15)10(5)14/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILMMLMKSQWMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=CC=C2)O)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331931 | |

| Record name | Droserone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-40-0 | |

| Record name | Droserone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.